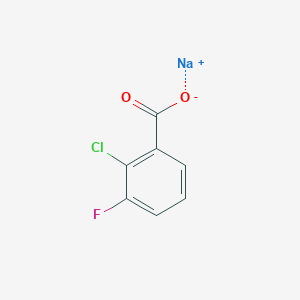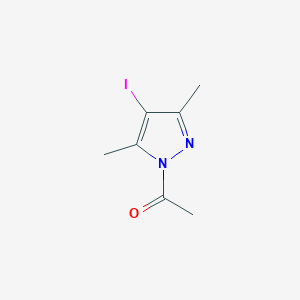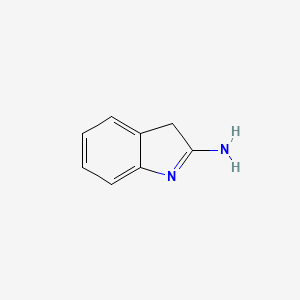
6-chloro-3-(dimethoxyphosphorylsulfanylmethyl)-1,3-benzoxazol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CGA 18809: Salmosan , is a plant-derived patented product rich in β-galactomannans. It is primarily used as a natural barrier against Salmonella spp. in livestock, preventing the invasion of the intestinal wall by these pathogens while maintaining the integrity of the intestinal tract . Salmosan also exhibits prebiotic and immunostimulant effects, making it a valuable addition to animal feed .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Salmosan is derived from natural sources, specifically the carob bean of the Ceratonia siliqua tree and the guar bean of the Cyamopsis tetragonoloba . The extraction process involves hydrolyzing mannan oligosaccharides to obtain a product extremely rich in β-galactomannan .
Industrial Production Methods: The industrial production of Salmosan involves the extraction and purification of β-galactomannans from the aforementioned natural sources. The process includes several steps such as milling, hydrolysis, filtration, and drying to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Salmosan undergoes various chemical reactions, including:
Oxidation: Salmosan can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in Salmosan.
Substitution: Substitution reactions can occur, leading to the formation of new compounds with different properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents can be used depending on the desired substitution, such as halogens or alkyl groups.
Major Products Formed: The major products formed from these reactions include various derivatives of β-galactomannan, which can have different biological and chemical properties .
Applications De Recherche Scientifique
Salmosan has a wide range of scientific research applications, including:
Chemistry:
- Used as a natural feed additive to reduce human salmonellosis induced by Salmonella Enteritidis .
- Acts as a prebiotic, promoting the growth of beneficial gut bacteria .
Biology:
- Protects epithelial barrier function in Caco-2 cells infected by Salmonella enterica .
- Exhibits immunostimulant effects, enhancing the immune response in animals .
Medicine:
- Potential therapeutic agent for preventing epithelial barrier function disruption .
- May be used in developing new treatments for infections caused by Salmonella spp. and other pathogens .
Industry:
- Used in animal feed to increase resistance to Salmonella spp. infection .
- Helps in maintaining the hygiene and biosecurity of livestock facilities .
Mécanisme D'action
Salmosan exerts its effects through several mechanisms:
Prevention of Pathogen Adhesion: Salmosan prevents the adhesion of Salmonella spp.
Immunostimulant Effect: It enhances the immune response by stimulating the production of immune cells and cytokines.
Prebiotic Effect: Promotes the growth of beneficial gut bacteria, which in turn helps in maintaining gut health and preventing infections.
Comparaison Avec Des Composés Similaires
Azamethiphos: Another compound used as an insecticide and acaricide, similar to Salmosan in its application in animal health.
Emamectin Benzoate: Used as an insecticide, it also has applications in controlling parasites in livestock.
Cypermethrin: A synthetic pyrethroid used as an insecticide, effective against a wide range of pests.
Uniqueness of Salmosan: Salmosan is unique due to its natural origin and its dual role as both a prebiotic and an immunostimulant. Unlike synthetic compounds, Salmosan is derived from natural sources and has minimal side effects. Its ability to prevent pathogen adhesion and enhance the immune response makes it a valuable addition to animal feed and a promising candidate for further research in both veterinary and human medicine .
Propriétés
IUPAC Name |
6-chloro-3-(dimethoxyphosphorylsulfanylmethyl)-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClNO5PS/c1-15-18(14,16-2)19-6-12-8-4-3-7(11)5-9(8)17-10(12)13/h3-5H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXJAZKBQPYPTQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(OC)SCN1C2=C(C=C(C=C2)Cl)OC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClNO5PS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[(3R,4R)-4-acetyloxy-1-benzylpyrrolidin-3-yl] acetate](/img/structure/B7988783.png)
![N-[(3S,4S)-1-benzyl-4-(trifluoromethylsulfonylamino)pyrrolidin-3-yl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B7988793.png)
![1-[(3S,4S)-1-benzyl-4-[[3,5-bis(trifluoromethyl)phenyl]carbamothioylamino]pyrrolidin-3-yl]-3-[3,5-bis(trifluoromethyl)phenyl]thiourea](/img/structure/B7988797.png)






![Ethyl 3-undecylthieno[3,2-B]thiophene-2-carboxylate](/img/structure/B7988831.png)




